molecular formula C15H21FN4O3 B2977017 N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide CAS No. 2034581-50-3

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide

Numéro de catalogue B2977017
Numéro CAS: 2034581-50-3
Poids moléculaire: 324.356
Clé InChI: FTJCTBRKKRCHLL-JOCQHMNTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide, also known as FL118, is a novel anticancer drug candidate that has been developed in recent years. It is a small molecule drug that has shown promising results in preclinical studies and is currently undergoing clinical trials for the treatment of various types of cancer.

Mécanisme D'action

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide exerts its anticancer effects by targeting multiple signaling pathways that are involved in cancer cell survival and proliferation. It has been shown to inhibit the activity of several key proteins, including MDM2, XIAP, and Bcl-2, which are overexpressed in many types of cancer and contribute to cancer cell survival. N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide also inhibits the activity of topoisomerase I, an enzyme that is involved in DNA replication and is a target of several other anticancer drugs.
Biochemical and Physiological Effects:
N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, when used in combination. In addition, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide has been shown to have low toxicity in normal cells, suggesting that it may have a favorable safety profile in clinical use.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide for lab experiments is its potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide has also been shown to enhance the efficacy of other anticancer drugs, making it a promising candidate for combination therapy. However, one limitation of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide for lab experiments is that it is a relatively new drug candidate and its mechanism of action is not yet fully understood. Further research is needed to elucidate its mechanism of action and optimize its use in clinical settings.

Orientations Futures

There are several future directions for research on N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide. One area of research is to further elucidate its mechanism of action and identify additional targets that it may be able to inhibit. Another area of research is to optimize its use in combination therapy with other anticancer drugs. In addition, further preclinical and clinical studies are needed to determine the safety and efficacy of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide in humans. Overall, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide shows great promise as a novel anticancer drug candidate, and further research is needed to fully realize its potential.

Méthodes De Synthèse

The synthesis of N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide involves several steps, including the preparation of the intermediate 5-fluoropyrimidine-2-carboxylic acid, which is then reacted with cyclohexylmagnesium bromide to obtain the corresponding cyclohexyl carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with morpholine to form the final product, N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide.

Applications De Recherche Scientifique

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide has shown promising results in preclinical studies, demonstrating potent anticancer activity against a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide has also been shown to enhance the efficacy of other anticancer drugs, such as paclitaxel and gemcitabine, when used in combination.

Propriétés

IUPAC Name

N-[4-(5-fluoropyrimidin-2-yl)oxycyclohexyl]morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN4O3/c16-11-9-17-14(18-10-11)23-13-3-1-12(2-4-13)19-15(21)20-5-7-22-8-6-20/h9-10,12-13H,1-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJCTBRKKRCHLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NC(=O)N2CCOCC2)OC3=NC=C(C=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)morpholine-4-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.